![molecular formula C13H25NO B5230610 2,6-dimethyl-4-(3-methylcyclohexyl)morpholine](/img/structure/B5230610.png)
2,6-dimethyl-4-(3-methylcyclohexyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethyl-4-(3-methylcyclohexyl)morpholine, also known as DMCM, is a morpholine derivative that has been extensively studied for its pharmacological properties. This compound has been used as a tool to investigate the role of GABA(A) receptors in the central nervous system and has been shown to have potential therapeutic applications.
Mechanism of Action
2,6-dimethyl-4-(3-methylcyclohexyl)morpholine acts as a competitive antagonist of the α4β3δ GABA(A) receptor subtype. This receptor subtype is found in the thalamus and has been implicated in the regulation of sleep and wakefulness. 2,6-dimethyl-4-(3-methylcyclohexyl)morpholine has been shown to increase wakefulness in animal models, suggesting that this receptor subtype plays a role in the regulation of sleep.
Biochemical and Physiological Effects
2,6-dimethyl-4-(3-methylcyclohexyl)morpholine has been shown to increase wakefulness in animal models. This compound has also been shown to have anxiogenic effects in rodents, suggesting that it may have potential therapeutic applications in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
2,6-dimethyl-4-(3-methylcyclohexyl)morpholine has been widely used as a pharmacological tool to investigate the role of GABA(A) receptors in the central nervous system. This compound has several advantages, including its high potency and selectivity for the α4β3δ GABA(A) receptor subtype. However, 2,6-dimethyl-4-(3-methylcyclohexyl)morpholine has some limitations, including its potential for off-target effects and its relatively short half-life.
Future Directions
There are several future directions for research on 2,6-dimethyl-4-(3-methylcyclohexyl)morpholine. One area of interest is the development of more selective and potent antagonists of the α4β3δ GABA(A) receptor subtype. Another area of interest is the investigation of the role of this receptor subtype in the regulation of sleep and wakefulness in humans. Additionally, 2,6-dimethyl-4-(3-methylcyclohexyl)morpholine may have potential therapeutic applications in the treatment of anxiety disorders, and further research is needed to explore this possibility.
Synthesis Methods
The synthesis of 2,6-dimethyl-4-(3-methylcyclohexyl)morpholine involves the reaction of 3-methylcyclohexanone with morpholine in the presence of a Lewis acid catalyst such as aluminum trichloride. The resulting product is then reacted with methyl iodide and lithium aluminum hydride to form 2,6-dimethyl-4-(3-methylcyclohexyl)morpholine.
Scientific Research Applications
2,6-dimethyl-4-(3-methylcyclohexyl)morpholine has been used as a pharmacological tool to investigate the role of GABA(A) receptors in the central nervous system. This compound has been shown to be a potent and selective antagonist of the α4β3δ GABA(A) receptor subtype. 2,6-dimethyl-4-(3-methylcyclohexyl)morpholine has also been used to investigate the effects of GABAergic drugs on sleep and wakefulness.
properties
IUPAC Name |
2,6-dimethyl-4-(3-methylcyclohexyl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-10-5-4-6-13(7-10)14-8-11(2)15-12(3)9-14/h10-13H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHLISYYNMBQLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CC(OC(C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5463540 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.